molecular formula C6H6F2N2 B097101 2,4-Difluoro-5,6-dimethylpyrimidine CAS No. 18260-62-3

2,4-Difluoro-5,6-dimethylpyrimidine

Cat. No.: B097101
CAS No.: 18260-62-3
M. Wt: 144.12 g/mol
InChI Key: FIXRGZVHBZOALM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5,6-dimethylpyrimidine is a fluorinated pyrimidine derivative characterized by fluorine atoms at the 2- and 4-positions and methyl groups at the 5- and 6-positions. Pyrimidine derivatives are pivotal in pharmaceuticals and agrochemicals due to their ability to modulate electronic properties, solubility, and biological interactions through substituent variations .

Properties

CAS No.

18260-62-3

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

2,4-difluoro-5,6-dimethylpyrimidine

InChI

InChI=1S/C6H6F2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3

InChI Key

FIXRGZVHBZOALM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1F)F)C

Canonical SMILES

CC1=C(N=C(N=C1F)F)C

Synonyms

Pyrimidine, 2,4-difluoro-5,6-dimethyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Molecular Features

  • Core Structure: The pyrimidine ring provides a planar, aromatic scaffold.
  • Substituent Effects: Fluorine: Enhances lipophilicity and metabolic stability while reducing basicity at ring nitrogens .

Comparative Physicochemical Data

Compound Substituents Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
2,4-Difluoro-5,6-dimethylpyrimidine 2-F, 4-F, 5-Me, 6-Me 174.15 (calc.) Not reported Not reported Pharmaceutical intermediates
2-Amino-4,6-dimethylpyrimidine 2-NH₂, 4-Me, 6-Me 137.18 162–164 240.6 (predicted) Co-crystals, sulfamethazine synthesis
5-Bromo-4,6-dimethylpyrimidine 5-Br, 4-Me, 6-Me 187.04 162–164 240.6 (predicted) Halogenated intermediates
2,4-Dichloro-5,6-dimethylpyrimidine 2-Cl, 4-Cl, 5-Me, 6-Me 195.06 Not reported Not reported Agrochemical synthesis

Notes:

  • Fluorine’s electronegativity reduces nitrogen basicity, favoring co-crystal over salt formation compared to amino analogs .

Comparison with Similar Compounds

Industrial and Environmental Impact

  • Agrochemicals: 2-Amino-4,6-dimethylpyrimidine is a precursor for sulfamethazine and herbicides. Fluorinated analogs may offer improved pest resistance but require evaluation of environmental persistence .
  • Toxicity : Halogenated pyrimidines (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine) have specific handling precautions; fluorine’s lower atomic weight may reduce bioaccumulation risks .

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